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Introduction: Unveiling a Versatile Heterocyclic
Building Block
2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile, is a

substituted pyridine derivative that holds significant interest for researchers in organic synthesis

and medicinal chemistry. Its unique trifunctional structure, featuring a pyridine ring, an acetyl

group, and a nitrile moiety, offers a rich platform for chemical modification and the development

of novel molecular architectures. The electron-withdrawing nature of the nitrile group and the

reactivity of the acetyl function, combined with the coordinating ability of the pyridine nitrogen,

make this compound a versatile synthon for constructing complex heterocyclic systems and

potential pharmacophores. This guide provides a comprehensive overview of its fundamental

properties, synthesis, reactivity, and potential applications, serving as a critical resource for

scientists leveraging this compound in their research endeavors.

Core Physicochemical and Structural Properties
Understanding the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its

effective use in experimental design. These properties dictate its behavior in different solvent
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systems, its thermal stability, and the analytical methods best suited for its characterization.

Structural and Chemical Identity
IUPAC Name: 2-acetylpyridine-4-carbonitrile[1]

Synonyms: 4-cyano-2-acetylpyridine, 2-Acetylisonicotinonitrile[2]

CAS Number: 37398-49-5[1]

Molecular Formula: C₈H₆N₂O[1]

Molecular Weight: 146.15 g/mol [2]

Chemical Structure:

SMILES: CC(=O)c1cc(ccn1)C#N[1]

InChI Key: WISLYNBDMYWHNF-UHFFFAOYSA-N[1]

Physicochemical Data
The experimental data for 2-acetylpyridine-4-carbonitrile is not extensively reported in publicly

available literature. The following table includes predicted data from chemical suppliers and

known data for structurally related compounds to provide a reasonable estimation for

experimental planning.
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Property Value/Information Source/Notes

Melting Point Not available

Data for the related 4-

acetylpyridine is 13-16 °C[3].

The presence of the polar

nitrile group and increased

molecular symmetry may result

in a higher melting point, likely

a solid at room temperature.

Boiling Point 263.5 ± 25.0 °C at 760 mmHg
Predicted value from a

chemical supplier[2].

Density 1.2 ± 0.1 g/cm³
Predicted value from a

chemical supplier[2].

Solubility Not available

Expected to be soluble in

common organic solvents like

chloroform, ethyl acetate, and

DMSO, based on the

properties of related

compounds[3]. Solubility in

water is likely to be low.

Appearance Not available

Likely to be a crystalline solid,

possibly off-white to yellow,

based on similar pyridine

derivatives.

Synthesis and Reactivity
The synthesis of 2-acetylpyridine-4-carbonitrile is not commonly detailed in standard organic

synthesis literature. However, logical synthetic pathways can be devised based on established

pyridine chemistry.

Retrosynthetic Analysis and Plausible Synthetic Routes
A logical disconnection approach points to two primary strategies for the synthesis of 2-

acetylpyridine-4-carbonitrile:
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Acylation of a Cyanopyridine Precursor: This involves introducing the acetyl group onto a

pre-existing 4-cyanopyridine ring.

Cyanation of an Acetylpyridine Precursor: This involves introducing the nitrile group onto a

pre-existing 2-acetylpyridine ring.

The following diagram illustrates a plausible synthetic workflow based on the acylation of a

pyridine derivative, a common strategy for preparing acetylpyridines.

Caption: Plausible synthetic workflow for 2-acetylpyridine-4-carbonitrile.

Causality in Synthetic Choices:

N-Oxidation: The initial oxidation of 4-cyanopyridine to its N-oxide derivative is a crucial step.

The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more

susceptible to electrophilic substitution and subsequent nucleophilic attack after

functionalization.

Halogenation: Introduction of a halogen, such as bromine, at the 2-position provides a

handle for introducing the acetyl group. This is a standard transformation for activated

pyridine N-oxides.

Grignard Reaction: The use of a Grignard reagent like methylmagnesium bromide

(CH₃MgBr) is a classic and effective method for forming a carbon-carbon bond to introduce

the acetyl group precursor[4]. The subsequent hydrolysis of the intermediate yields the final

ketone product. This method is often preferred for its high yield and reliability in forming

ketones from nitriles or acyl halides.

Key Reactivity
The chemical behavior of 2-acetylpyridine-4-carbonitrile is governed by its three functional

groups:

Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by

a suitable base to form an enolate. This enolate can then participate in various C-C bond-

forming reactions, such as aldol condensations[5]. The carbonyl group itself is susceptible to

nucleophilic attack, allowing for the formation of alcohols, imines, and hydrazones. The
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synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) is an example of such a

reaction[6].

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a

carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents.

This allows for extensive derivatization at the 4-position of the pyridine ring.

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as

a ligand to coordinate with metal ions. The ring itself can undergo nucleophilic aromatic

substitution, although the presence of two electron-withdrawing groups makes it less reactive

towards electrophilic substitution.

Analytical Characterization: Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of 2-acetylpyridine-

4-carbonitrile. While experimental spectra for this specific molecule are not readily available in

public databases, a predicted spectroscopic profile can be constructed based on the analysis

of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl protons.

Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons on the

pyridine ring. Due to the substitution pattern, these protons will be in different chemical

environments and will likely exhibit complex splitting patterns (e.g., doublet, doublet of

doublets). For comparison, the aromatic protons of 4-cyanopyridine appear around δ 8.00

and 9.05 ppm[2].

Methyl Protons (δ ~2.5-2.7 ppm): A singlet integrating to three protons, corresponding to

the acetyl methyl group. The exact chemical shift will be influenced by the electronic

effects of the pyridine ring and the nitrile group.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the

molecule.
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Carbonyl Carbon (C=O): Expected in the downfield region, typically δ 190-205 ppm for aryl

ketones.

Nitrile Carbon (C≡N): Expected around δ 115-125 ppm.

Aromatic Carbons: Several signals in the δ 120-160 ppm region, corresponding to the five

carbons of the pyridine ring. The carbon attached to the nitrile group (C4) and the carbon

attached to the acetyl group (C2) will have distinct chemical shifts.

Methyl Carbon (CH₃): Expected in the upfield region, typically δ 25-30 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the acetyl and

nitrile groups.

Functional Group
Characteristic Absorption
(cm⁻¹)

Notes

C≡N Stretch ~2230 cm⁻¹

A sharp, medium-intensity

band, characteristic of a nitrile

group conjugated with an

aromatic system[7].

C=O Stretch ~1700 cm⁻¹

A strong, sharp band,

characteristic of an aryl ketone.

Conjugation with the pyridine

ring may slightly lower the

frequency.

C-H Stretch (Aromatic) 3000-3100 cm⁻¹ Weak to medium bands.

C-H Stretch (Alkyl) 2850-3000 cm⁻¹
Weak bands from the methyl

group.

C=C and C=N Stretches 1400-1600 cm⁻¹

Multiple bands of varying

intensity, characteristic of the

pyridine ring.
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be

observed at an m/z of 146. Key fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): Resulting in a prominent peak at m/z 131 [M-15]⁺,

corresponding to the stable acylium ion.

Loss of carbon monoxide (CO): From the acylium ion, leading to a peak at m/z 103.

Applications in Drug Discovery and Medicinal
Chemistry
While specific drugs derived directly from 2-acetylpyridine-4-carbonitrile are not prominent in

the literature, its structural motifs are highly relevant in medicinal chemistry. The pyridine and

cyanopyridine scaffolds are present in numerous bioactive compounds.

The Pyridine Scaffold
The pyridine ring is a privileged structure in drug design, found in a vast array of

pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-

inflammatory agents[8]. Its ability to form hydrogen bonds and act as a bioisostere for a phenyl

ring makes it a valuable component of many active pharmaceutical ingredients (APIs).

The Cyanopyridine Moiety
Cyanopyridine derivatives have been investigated for a range of pharmacological activities,

including their use as:

Kinase Inhibitors: The nitrile group can act as a hydrogen bond acceptor, interacting with key

residues in the ATP-binding pocket of kinases. Pyrido[2,3-d]pyrimidines, which can be

synthesized from cyanopyridone precursors, have been identified as dual VEGFR-2/HER-2

inhibitors[9].

Anticancer Agents: Nicotinonitrile (cyanopyridine) derivatives have demonstrated cytotoxic

effects against various cancer cell lines[9].
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Enzyme Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from pyridine

precursors, has been explored for the development of human topoisomerase II inhibitors[10].

The following diagram illustrates the logical connection between the core scaffold of 2-

acetylpyridine-4-carbonitrile and its potential applications in developing targeted inhibitors.

Caption: Relationship between the functional groups of the core scaffold and its potential in

drug discovery.

Experimental Protocol: Grignard Synthesis of 2-
Acetylpyridine (Model)
As a specific protocol for 2-acetylpyridine-4-carbonitrile is not readily available, the following

procedure for the synthesis of the parent 2-acetylpyridine from 2-cyanopyridine via a Grignard

reaction serves as a validated and illustrative experimental model[11]. This protocol highlights

the key steps and considerations that would be applicable to the synthesis of the target

molecule from a 4-cyano-2-halopyridine precursor.

Objective: To synthesize 2-acetylpyridine from 2-cyanopyridine using methylmagnesium

bromide.

Materials:

2-Cyanopyridine

Magnesium turnings

Methyl iodide

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl)
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Procedure:

Preparation of Grignard Reagent:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine to activate the magnesium.

Add a small portion of a solution of methyl iodide in anhydrous diethyl ether.

Once the reaction initiates (as evidenced by bubbling and heat generation), add the

remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent (methylmagnesium bromide).

Reaction with 2-Cyanopyridine:

Cool the Grignard reagent solution to 0 °C in an ice bath.

Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred

Grignard solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-3 hours.

Hydrolysis and Workup:

Cool the reaction mixture again to 0 °C.

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous

solution of ammonium chloride.

Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether

(3x).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Purification and Characterization:

Filter off the drying agent and remove the solvent under reduced pressure to obtain the

crude product.

Purify the crude 2-acetylpyridine by vacuum distillation or column chromatography on

silica gel.

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its

identity and purity.

Self-Validation: The success of this protocol is validated at each stage. The formation of the

Grignard reagent is visually confirmed. The progress of the reaction with 2-cyanopyridine can

be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are

unequivocally confirmed by comparing its spectroscopic data (NMR, IR) with literature values

for 2-acetylpyridine[4].

Safety and Handling
No specific safety data sheet (SDS) is widely available for 2-acetylpyridine-4-carbonitrile.

Therefore, precautions should be based on the known hazards of its constituent functional

groups and related compounds like acetylpyridines and cyanopyridines.

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through

the skin, as they can release cyanide in the body. Acetylpyridines are generally classified as

irritants.

Handling:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.

Conclusion
2-Acetylpyridine-4-carbonitrile is a chemical entity with considerable untapped potential in

synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating

diverse molecular libraries. While detailed experimental data remains limited in the public

domain, this guide has synthesized available information and predictive knowledge to provide a

solid foundation for researchers. The provided model synthesis and reactivity profile, grounded

in established chemical principles, offer a logical starting point for the exploration and utilization

of this versatile building block in the pursuit of novel materials and therapeutic agents. Further

research into the synthesis, characterization, and biological evaluation of this compound and its

derivatives is highly warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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